1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2OS and its molecular weight is 447.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensing
A study on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showed that these compounds could act as selective fluorescence sensors for benzaldehyde-based derivatives. This property could be leveraged in the development of sensitive detection methods for specific chemicals in various fields, including environmental monitoring and chemical analysis (Shi et al., 2015).
Catalysis and Material Science
Imidazolium salts and their complexes have been studied for their roles in catalysis and material science. For example, the synthesis and characterization of Ag(I) complexes derived from new N-heterocyclic carbenes suggest potential applications in creating new materials and catalysts for chemical reactions. These complexes can act as precursors or catalysts themselves in various chemical transformations, highlighting the versatility of heterocyclic compounds in facilitating diverse chemical processes (Hasson et al., 2019).
Pharmaceutical Research
Although direct applications related to pharmaceutical research for the specific compound were not found, research on structurally related imidazo[2,1-b]thiazoles and their derivatives indicates ongoing interest in the development of new therapeutic agents. These compounds have been explored for their potential biological activities, including antimicrobial and anti-inflammatory effects, suggesting a possible avenue for the development of new drugs based on similar heterocyclic frameworks (Chumakov et al., 1999).
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2OS.BrH/c1-4-18-9-11-19(12-10-18)22(25)15-23(21-24(22)13-6-14-26-21)20-8-5-7-16(2)17(20)3;/h5,7-12,25H,4,6,13-15H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLPRMXHUIKCNK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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